molecular formula C15H20N2O5 B11024883 Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11024883
M. Wt: 308.33 g/mol
InChI Key: DBRXTKCPKUBZPU-UHFFFAOYSA-N
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Description

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a hexylcarbamoyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(hexylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is 3-(hexylcarbamoyl)-5-nitrobenzoic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hexylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is unique due to the specific positioning of the hexylcarbamoyl and nitro groups on the benzoate core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H19N2O4
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCCCC(=O)N(C(=O)OC)C1=CC(=C(C(=C1)N+[O-])C(=O)OC)

The biological activity of this compound is primarily attributed to its nitro and carbamoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. The carbamoyl group enhances solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has demonstrated significant activity against various microorganisms, including bacteria and fungi. The mechanism involves the reduction of the nitro group to form reactive species that can damage microbial DNA, thereby inhibiting growth.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansLow

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, marked by mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54940

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, comparable to standard antibiotics like vancomycin.
  • Cytotoxicity in Cancer Research :
    In a study involving various cancer cell lines, this compound was found to be significantly more effective than its analogs, leading to a reduction in cell viability by over 50% at concentrations above 20 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Methyl 3-(butylcarbamoyl)-5-nitrobenzoateNitro compoundModerateLow
Methyl 3-(octylcarbamoyl)-5-nitrobenzoateNitro compoundHighModerate
This compoundNitro compoundHighHigh

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)

InChI Key

DBRXTKCPKUBZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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